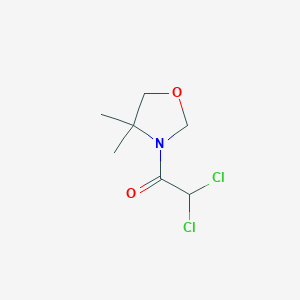
H-Lys-Leu-Val-Val-Val-Gly-Ala-Ser-Gly-Val-Gly-Lys-Ser-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Lys-Leu-Val-Val-Val-Gly-Ala-Ser-Gly-Val-Gly-Lys-Ser-OH is a peptide composed of a sequence of amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Lys-Leu-Val-Val-Val-Gly-Ala-Ser-Gly-Val-Gly-Lys-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and scalability. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), ensure the production of high-purity peptides suitable for research and therapeutic applications.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides like H-Lys-Leu-Val-Val-Val-Gly-Ala-Ser-Gly-Val-Gly-Lys-Ser-OH can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized to form disulfide bonds between cysteine residues, stabilizing their structure.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in peptide conformation.
Substitution: Amino acid residues in peptides can be substituted with other amino acids to modify their properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques can introduce substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can result in linear peptides with free thiol groups.
Wissenschaftliche Forschungsanwendungen
Peptides like H-Lys-Leu-Val-Val-Val-Gly-Ala-Ser-Gly-Val-Gly-Lys-Ser-OH have diverse applications in scientific research:
Chemistry: Peptides are used as building blocks for the synthesis of more complex molecules and as catalysts in chemical reactions.
Biology: Peptides play roles in cell signaling, enzyme inhibition, and as substrates for studying enzymatic activity.
Medicine: Peptides are explored as therapeutic agents for treating diseases, including cancer, diabetes, and infectious diseases.
Industry: Peptides are used in the development of biomaterials, cosmetics, and as additives in food products.
Wirkmechanismus
The mechanism of action of peptides like H-Lys-Leu-Val-Val-Val-Gly-Ala-Ser-Gly-Val-Gly-Lys-Ser-OH involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can activate or inhibit signaling pathways, leading to various biological effects. For example, peptides can bind to cell surface receptors, triggering intracellular signaling cascades that regulate cell growth, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Ile-Lys-Val-Ala-Val-OH: This peptide is known for its role in promoting cell adhesion, neurite outgrowth, and tumor growth by activating MAPK/ERK1/2 and PI3K/Akt signaling pathways.
Gly-His-Lys: This peptide is used in various biochemical applications, including as a substrate for studying enzymatic activity.
Uniqueness
H-Lys-Leu-Val-Val-Val-Gly-Ala-Ser-Gly-Val-Gly-Lys-Ser-OH is unique due to its specific amino acid sequence, which imparts distinct biological properties and potential applications. Its ability to interact with specific molecular targets and modulate signaling pathways makes it a valuable tool in scientific research and therapeutic development.
Eigenschaften
Molekularformel |
C53H97N15O16 |
|---|---|
Molekulargewicht |
1200.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C53H97N15O16/c1-26(2)20-34(62-45(75)32(56)16-12-14-18-54)48(78)66-42(29(7)8)51(81)68-43(30(9)10)52(82)67-41(28(5)6)50(80)58-21-37(71)60-31(11)44(74)63-35(24-69)46(76)57-23-39(73)65-40(27(3)4)49(79)59-22-38(72)61-33(17-13-15-19-55)47(77)64-36(25-70)53(83)84/h26-36,40-43,69-70H,12-25,54-56H2,1-11H3,(H,57,76)(H,58,80)(H,59,79)(H,60,71)(H,61,72)(H,62,75)(H,63,74)(H,64,77)(H,65,73)(H,66,78)(H,67,82)(H,68,81)(H,83,84)/t31-,32-,33-,34-,35-,36-,40-,41-,42-,43-/m0/s1 |
InChI-Schlüssel |
WGLBFKGQQGCZFY-FRNJXDOZSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


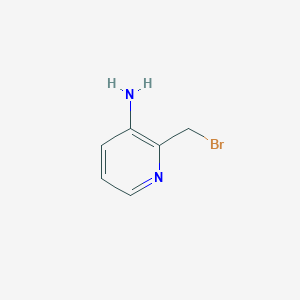


![8-Methyl-9h-pyrido[3,4-b]indole](/img/structure/B13927429.png)
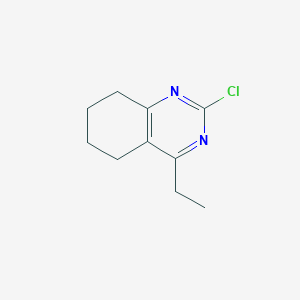
![1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, 2,3-dihydro-3-oxo-, methyl ester](/img/structure/B13927453.png)

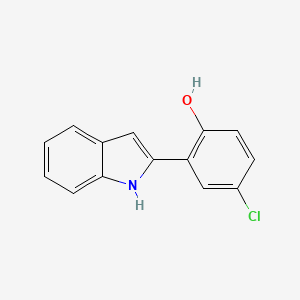
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B13927472.png)
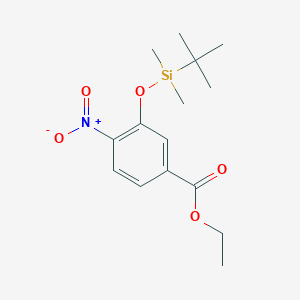
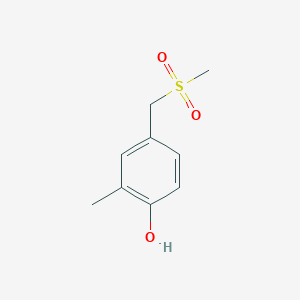
![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13927483.png)

